Tert-butyl 2-aminoadamantane-2-carboxylate
Description
Tert-butyl 2-aminoadamantane-2-carboxylate is a structurally unique compound characterized by its adamantane core, a rigid diamondoid hydrocarbon framework, functionalized with an amine group and a tert-butyl carboxylate ester. The adamantane moiety imparts high thermal stability and lipophilicity, making the compound valuable in pharmaceutical and materials science applications, particularly as a precursor for drug candidates or catalysts .
Properties
IUPAC Name |
tert-butyl 2-aminoadamantane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15(16)11-5-9-4-10(7-11)8-12(15)6-9/h9-12H,4-8,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSWAFUARBKFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2CC3CC(C2)CC1C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Aminoadamantane-2-Carbonitrile (14)
2-Adamantone undergoes condensation with sodium cyanide (NaCN) and ammonium carbonate in ethanol under high-pressure conditions (170 PSI, 120°C, 3 h). This step introduces both the amino and cyano groups, yielding 2-aminoadamantane-2-carbonitrile (14) in 79% yield. The reaction’s regioselectivity is ensured by the adamantane skeleton’s rigidity, which directs substitution to the 2-position.
Benzoylation and Hydrolysis to Carboxylic Acid (16)
The cyano group in 14 is hydrolyzed to a carboxylic acid via sequential benzoylation and acidic hydrolysis. Treatment with benzoyl chloride (BzCl) in tetrahydrofuran (THF) and water forms 2-benzamidoadamantane-2-carbonitrile (15) . Subsequent hydrolysis with concentrated hydrochloric acid (HCl) and THF at ambient temperature yields 2-benzamidoadamantane-2-carboxylic acid (16) .
tert-Butyl Ester Protection
The final step involves protecting the carboxylic acid group with a tert-butyl ester. Reaction of 16 with tert-butyl acetate (t-BuOAc) in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst achieves simultaneous deprotection of the benzamide and esterification. This one-pot process proceeds at 50°C for 2 hours, yielding This compound (18) in 58–86% yield depending on scale.
Key Challenges :
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Scalability Issues : Yields drop significantly at larger scales (64% at 25 g, 58% at 50 g) due to volatile byproduct (isobutene) loss.
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Byproduct Formation : Thionyl chloride-mediated activation of intermediates risks chlorinated contaminants (e.g., 23 ).
Tf2NH-Catalyzed Direct tert-Butylation
A modern alternative leverages Tf2NH as a dual-purpose catalyst and solubilizing agent for direct tert-butylation of amino acids.
Reaction Optimization
For substrates with free amino groups (e.g., 2-hydroxy-4-aminobutyric acid), Tf2NH (1.1 equiv) in t-BuOAc at 50°C for 2 hours achieves simultaneous amino protection and esterification. The strong Brønsted acid enhances solubility and reactivity, enabling gram-scale synthesis without lactamization.
Generalization to Adamantane Derivatives
Applying this method to adamantane systems involves:
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Dissolving 2-aminoadamantane-2-carboxylic acid in t-BuOAc with Tf2NH.
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Heating at 50°C for 2–4 hours under sealed conditions to prevent isobutene escape.
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Isolating the product via aqueous workup (10% NH4OH) to remove Tf2NH.
Advantages Over Classical Methods :
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Reduced Steps : Eliminates intermediate protection/deprotection sequences.
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Higher Yields : 86% isolated yield compared to 58% in traditional routes.
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Broader Substrate Scope : Compatible with tertiary carboxylic acids and N-Cbz-protected derivatives.
Comparative Analysis of Synthetic Routes
Critical Evaluation of Methodologies
Efficiency and Practicality
The Tf2NH-catalyzed method outperforms classical approaches in yield and simplicity. Its ability to bypass multi-step protection sequences reduces purification demands and improves atom economy. However, the requirement for sealed reaction vessels to retain isobutene adds operational complexity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminoadamantane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylate group can produce adamantane alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-aminoadamantane-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the pharmaceutical industry. The compound's unique structure allows it to be a building block for various derivatives, enhancing its utility in synthetic pathways .
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Neurotensin Antagonists : It has been used in the synthesis of neurotensin receptor antagonists, which are being explored for their roles in cancer treatment and pain management .
- Antiviral Properties : Research indicates that derivatives of aminoadamantanes, including this compound, exhibit antiviral activity against strains of influenza A virus, particularly those resistant to traditional treatments. The mechanism involves inhibition of viral ion channels crucial for replication.
This compound has demonstrated various biological activities:
- Anticancer Activity : Studies suggest that adamantane derivatives can inhibit cancer cell proliferation through multiple mechanisms, including modulation of signaling pathways involved in cell growth.
- Analgesic Effects : Preliminary studies indicate potential analgesic properties through mechanisms independent of opioid pathways, providing a promising alternative for pain management.
Case Study 1: Synthesis of Meclinertant (SR 48692)
In a study focused on synthesizing Meclinertant, this compound was employed as a key intermediate. The synthesis involved several steps including protection of the amino group and subsequent coupling reactions. This approach demonstrated improved yields compared to previous methods, highlighting the compound's efficiency in drug development processes .
Case Study 2: Influenza Resistance
A controlled study evaluated the efficacy of this compound against H1N1 strains with known resistance mutations. The results indicated that this compound maintained antiviral activity by binding to alternative sites on the virus, thus circumventing common resistance mechanisms associated with traditional antiviral agents.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral ion channels; effective against resistant strains of influenza A |
| Anticancer | Inhibits cancer cell proliferation; potential therapeutic agent in oncology |
| Analgesic | Exhibits pain relief properties without opioid-related side effects |
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the adamantane core provides a rigid framework that can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Research Findings
Table 2: Stability and Reactivity Highlights
Biological Activity
Tert-butyl 2-aminoadamantane-2-carboxylate (TBAAC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBAAC, focusing on its neuroprotective effects, antiviral properties, and interactions with various biological systems.
Chemical Structure and Properties
TBAAC is characterized by its adamantane core structure, which is a polycyclic hydrocarbon known for its stability and unique three-dimensional shape. The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and potential therapeutic applications. Its molecular formula is C15H25NO2, with a molecular weight of approximately 251 g/mol .
1. Neuroprotective Effects
Preliminary studies suggest that TBAAC may act as a neuroprotective agent. Its structure allows for interactions with neurotransmitter systems, potentially influencing synaptic transmission and providing protection against neuronal damage. Research indicates that TBAAC can mitigate oxidative stress and may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Mechanism of Action : The neuroprotective effects are believed to stem from TBAAC's ability to modulate enzyme activity and receptor binding, particularly with glutamate receptors, which play a crucial role in excitatory neurotransmission .
2. Antiviral Properties
TBAAC has also been investigated for its antiviral properties. Some studies indicate that it may exhibit activity against certain viral pathogens, although specific mechanisms remain to be fully elucidated. This potential opens avenues for research into TBAAC as a candidate for antiviral drug development .
Case Studies and Experimental Data
Research involving TBAAC has included various experimental approaches:
- In Vitro Studies : Laboratory studies have demonstrated that TBAAC can inhibit cell death induced by amyloid-beta (Aβ) peptides in neuroblastoma cell lines, suggesting its role in protecting against neurotoxicity associated with Alzheimer's disease .
- Receptor Binding Studies : TBAAC has shown promising results in binding affinity studies with neurotensin receptors, indicating potential implications for cancer treatment as well .
Synthesis and Applications
The synthesis of TBAAC involves several key steps, including the protection of functional groups and careful control of reaction conditions to ensure high yields. Its unique structure makes it a versatile intermediate in the synthesis of other organic compounds, particularly in medicinal chemistry .
Q & A
Q. What are the key steps in synthesizing tert-butyl 2-aminoadamantane-2-carboxylate?
The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamate groups are introduced to stabilize reactive amine functionalities during reactions. A similar approach is outlined in multi-step syntheses of tert-butyl carbamate derivatives, where intermediates are purified via column chromatography and characterized by NMR and mass spectrometry . Critical steps include controlling reaction temperature and optimizing solvent systems (e.g., dichloromethane or acetonitrile) to avoid side reactions.
Q. How can the structural conformation of this compound be confirmed?
X-ray crystallography using programs like SHELXL is the gold standard for unambiguous structural determination. For dynamic conformational analysis (e.g., axial vs. equatorial tert-butyl orientation), low-temperature NMR (e.g., at 173 K) can resolve rotational barriers, while DFT calculations with explicit solvent models predict thermodynamic stability of conformers .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify functional groups and stereochemistry. For example, tert-butyl protons appear as a singlet (~1.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm) and amine N-H stretches (~3300 cm).
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in NMR signals may arise from dynamic processes (e.g., hindered rotation). Use variable-temperature NMR to observe coalescence effects or employ 2D techniques (COSY, NOESY) to assign overlapping peaks. Computational validation via DFT (e.g., Gaussian or ORCA) with solvent corrections can reconcile experimental and theoretical chemical shifts .
Q. What strategies optimize the stability of this compound during storage?
Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate group. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .
Q. How does the adamantane scaffold influence the compound’s reactivity in catalytic reactions?
The rigid adamantane core imposes steric constraints, potentially slowing reaction kinetics but enhancing selectivity. For instance, in Pd-catalyzed couplings, steric hindrance may favor mono-functionalization over di-substitution. Kinetic studies under varying catalyst loadings and temperatures can quantify these effects .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations (AMBER, GROMACS) can predict binding affinities. Include explicit solvent molecules (e.g., water) in DFT calculations to improve accuracy for polar interactions .
Q. How to address gaps in ecological toxicity data for this compound?
Conduct standardized assays (e.g., Daphnia magna acute toxicity, OECD 202) to determine EC values. For biodegradability, use OECD 301F (manometric respirometry) to assess mineralization rates. Note that current safety data sheets lack ecological parameters, necessitating independent validation .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with solution-phase NMR observations?
Crystalline environments stabilize specific conformers (e.g., axial tert-butyl groups), whereas solution NMR reflects dynamic equilibria. Compare X-ray structures with DFT-optimized conformers in implicit/explicit solvent models to resolve discrepancies .
Q. How to interpret inconsistent yields in multi-step syntheses of this compound?
Variability often arises from incomplete protection/deprotonation steps. Use real-time monitoring (e.g., in situ IR or LC-MS) to identify bottlenecks. Statistical design of experiments (DoE) can optimize parameters like stoichiometry, temperature, and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
